



Quantitative analysis of short-chain fatty acids using Tridecanoic acid-d9

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Compound of Interest		
Compound Name:	Tridecanoic acid-d9	
Cat. No.:	B15558899	Get Quote

An Application Note for the Quantitative Analysis of Short-Chain Fatty Acids Using **Tridecanoic Acid-d9**

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the microbial fermentation of dietary fibers in the colon. The most abundant SCFAs—acetate, propionate, and butyrate—are crucial signaling molecules and energy sources for the host.[1][2][3] They play a significant role in maintaining gut homeostasis, modulating the immune system, and influencing metabolic processes.[4][5] Dysregulation of SCFA levels has been linked to various conditions, including inflammatory bowel disease, obesity, and diabetes.[6]

Accurate quantification of SCFAs in complex biological matrices like plasma and feces is essential for understanding their physiological roles. However, their high volatility, hydrophilicity, and low concentrations in some matrices present analytical challenges.[6][7][8] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for SCFA analysis, often requiring a derivatization step to improve analyte volatility and chromatographic separation.[2] [4] To correct for variations during sample preparation and analysis, the use of a stable isotopelabeled internal standard is critical.[9]

This application note provides a detailed protocol for the quantitative analysis of SCFAs in biological samples using **Tridecanoic acid-d9** as an internal standard. Tridecanoic acid is rarely found in biological samples, and its deuterated form ensures it behaves similarly to the



target analytes during extraction and derivatization without interfering with the measurement of endogenous compounds.[9]

Experimental Workflow

The overall workflow for SCFA analysis involves sample collection, homogenization, acidification, extraction with an organic solvent containing the internal standard, optional derivatization, and subsequent analysis by GC-MS.







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